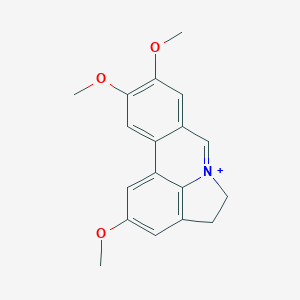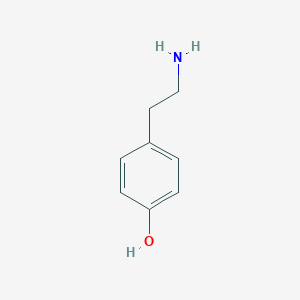
Adenylosuccinic acid sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Adenylosuccinic acid sodium salt, also known as Adenylosuccinate, is a nucleotide derivative that plays an essential role in the biosynthesis of purine nucleotides. It is a white, crystalline powder that is soluble in water and has a molecular weight of 443.3 g/mol. Adenylosuccinate is commonly used in scientific research to investigate its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Wirkmechanismus
Adenylosuccinic acid sodium saltnic acid sodium salt acts as a substrate for adenylosuccinate lyase, an enzyme that catalyzes the breakdown of adenylosuccinate into AMP and fumarate. This reaction is critical for the regulation of purine nucleotide biosynthesis and cellular energy metabolism. Adenylosuccinic acid sodium saltnate has also been shown to activate AMPK, a key regulator of energy metabolism that plays a critical role in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects:
Adenylosuccinic acid sodium saltnic acid sodium salt has been shown to have a variety of biochemical and physiological effects, including the regulation of purine nucleotide biosynthesis, energy metabolism, and cellular signaling pathways. It has also been shown to play a critical role in the maintenance of cellular energy levels and the regulation of AMPK signaling pathways. Adenylosuccinic acid sodium saltnate has been investigated for its potential therapeutic applications in the treatment of neurological disorders, such as epilepsy and autism spectrum disorders.
Vorteile Und Einschränkungen Für Laborexperimente
Adenylosuccinic acid sodium saltnic acid sodium salt has several advantages for use in lab experiments, including its solubility in water and its stability under a wide range of conditions. However, it is important to note that adenylosuccinate is a relatively expensive reagent and may not be readily available in all laboratories. Additionally, adenylosuccinate may have limited applications in certain experimental systems, and its effects may be influenced by a variety of factors, including cellular context and experimental conditions.
Zukünftige Richtungen
There are several potential future directions for research involving adenylosuccinic acid sodium salt. One area of interest is the investigation of its role in the regulation of energy metabolism and cellular signaling pathways. Additionally, further studies are needed to investigate the potential therapeutic applications of adenylosuccinate in the treatment of neurological disorders, such as epilepsy and autism spectrum disorders. Finally, the development of new methods for the synthesis of adenylosuccinate may help to overcome some of the limitations associated with its use in laboratory experiments.
Synthesemethoden
Adenylosuccinic acid sodium saltnic acid sodium salt can be synthesized using a variety of methods, including enzymatic and chemical synthesis. One of the most common methods involves the use of adenylosuccinate synthase, an enzyme that catalyzes the formation of adenylosuccinic acid from inosine monophosphate and aspartic acid. Chemical synthesis methods involve the reaction of inosine monophosphate with fumaric acid or maleic acid in the presence of a catalyst.
Wissenschaftliche Forschungsanwendungen
Adenylosuccinic acid sodium saltnic acid sodium salt has been extensively studied for its potential therapeutic applications, including the treatment of neurological disorders, such as epilepsy and autism spectrum disorders. It has also been investigated for its role in the regulation of purine nucleotide biosynthesis and energy metabolism. Adenylosuccinic acid sodium saltnate has been shown to play a critical role in the maintenance of cellular energy levels and the regulation of AMP-activated protein kinase (AMPK) signaling pathways.
Eigenschaften
CAS-Nummer |
102129-67-9 |
|---|---|
Produktname |
Adenylosuccinic acid sodium salt |
Molekularformel |
C14H18N5NaO11P |
Molekulargewicht |
486.28 g/mol |
InChI |
InChI=1S/C14H18N5O11P.Na/c20-7(21)1-5(14(24)25)18-11-8-12(16-3-15-11)19(4-17-8)13-10(23)9(22)6(30-13)2-29-31(26,27)28;/h3-6,9-10,13,22-23H,1-2H2,(H,20,21)(H,24,25)(H,15,16,18)(H2,26,27,28); |
InChI-Schlüssel |
BATYGONZNKBHMI-UHFFFAOYSA-N |
SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)O)NC(CC(=O)O)C(=O)O.[Na] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





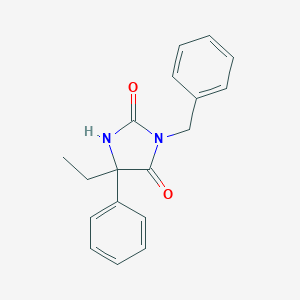
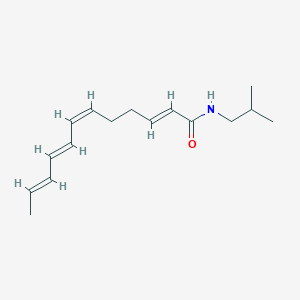
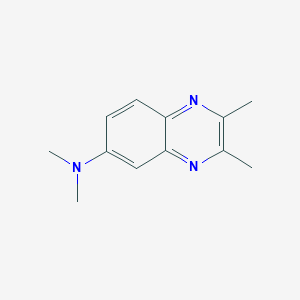
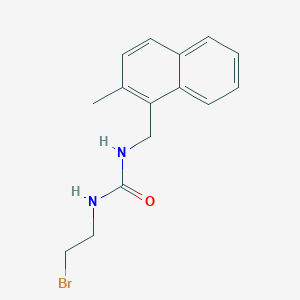

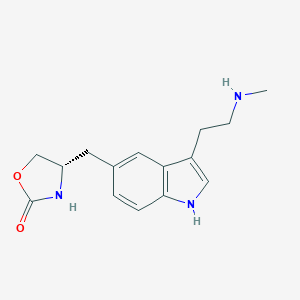
![1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone](/img/structure/B21543.png)
